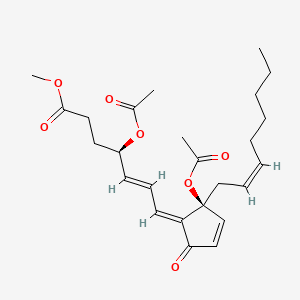

Clavulone II

Description

Structure

2D Structure

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

methyl (E,4R,7E)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13-/t21-,25-/m0/s1 |

InChI Key |

QXSYLWTUKSQQCP-VZCZYXORSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C/[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

Synonyms |

clavulone II |

Origin of Product |

United States |

Biosynthesis and Biogenetic Pathways of Clavulone Ii

Proposed Biogenetic Routes to Clavulone II

The biosynthesis of clavulones is believed to originate from arachidonic acid, following a pathway distinct from the cyclooxygenase (COX) route that produces prostaglandins (B1171923) in vertebrates. researchgate.netacs.org The central hypothesis suggests a lipoxygenase (LOX) initiated pathway. In this proposed route, arachidonic acid is first converted to an intermediate hydroperoxy fatty acid, specifically 8(R)-hydroperoxyeicosatetraenoic acid (8R-HPETE). acs.org

This intermediate is then transformed into a highly unstable allene (B1206475) oxide. This allene oxide is considered a crucial branching point, leading to the formation of the cyclopentenone structure characteristic of the clavulones. nih.govresearchgate.net A key proposed intermediate in this pathway is Preclavulone-A, which is thought to be the direct precursor to the clavulone family. nih.govjst.go.jpacs.org The isolation of Preclavulone-A methyl ester and other related prostanoids from Clavularia viridis supports their role as intermediates in the biogenetic pathway leading to this compound. nih.govjst.go.jp A possible biogenetic pathway from Preclavulone-A to the final clavulone structures has been proposed based on these isolated compounds. nih.gov

Enzymatic Steps and Key Intermediates in Clavulone Biosynthesis

The conversion of arachidonic acid into this compound involves several key enzymatic steps and transient intermediates. The pathway is initiated by lipoxygenase and proceeds through an allene oxide synthase-catalyzed reaction, which is a hallmark of this biosynthetic route. researchgate.netmdpi.com

Table 1: Key Enzymes and Intermediates in Clavulone Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| Arachidonic Acid | 8R-Lipoxygenase (8R-LOX) | 8(R)-Hydroperoxyeicosatetraenoic acid (8R-HPETE) |

| 8(R)-HPETE | Allene Oxide Synthase (AOS) | Allene Oxide |

| Allene Oxide | Allene Oxide Cyclase (AOC) / Spontaneous | Preclavulone-A |

The formation of the defining cyclopentenone ring of this compound is a critical step mediated by an allene oxide. In the coral's biosynthetic machinery, the 8R-hydroperoxide of arachidonic acid is transformed by a specific allene oxide synthase (AOS) into an unstable allene oxide. nih.govmdpi.com This enzyme is often a catalase-related hemoprotein. nih.govresearchgate.net

This allene oxide is the direct precursor that undergoes cyclization to form the five-membered ring. nih.gov The cyclization can occur spontaneously or may be facilitated by an allene oxide cyclase (AOC) enzyme to produce a chiral cyclopentenone. nih.govrutgers.edu This process is analogous to the biosynthesis of jasmonic acid in plants, where an allene oxide derived from linolenic acid is cyclized to form 12-oxo-phytodienoic acid. nih.govmdpi.com Theoretical studies suggest the rearrangement of vinyl allene oxides to cyclopentenones can proceed through either a concerted or a stepwise mechanism, with the preference influenced by the molecule's stereochemistry. rutgers.edu The natural allene oxides are extremely labile, which has made their full stereochemical assignment and the study of their cyclization challenging. nih.gov

The biosynthetic pathway to this compound is considered a "non-prostanoid type" because it diverges significantly from the canonical arachidonic acid cascade found in mammals. researchgate.net In mammals, prostanoid synthesis is initiated by cyclooxygenase (COX) enzymes, which convert arachidonic acid into the endoperoxide intermediate PGH2. mdpi.combiologists.com

In contrast, the biosynthesis of clavulones bypasses the COX enzymes entirely. Instead, it utilizes a lipoxygenase (LOX) pathway. researchgate.netnih.gov In vitro biosynthetic experiments using cell-free homogenates of Clavularia viridis and tritiated arachidonic acid confirmed the production of clavulones via a novel pathway that does not involve the typical prostaglandin (B15479496) endoperoxides. researchgate.net This LOX-based pathway, proceeding through an allene oxide, represents a distinct evolutionary strategy for the synthesis of prostanoid-like signaling molecules in marine invertebrates. researchgate.netmdpi.com

Role of Allene Oxide Cyclization in Cyclopentenone Moiety Formation

Genetic Studies of Biosynthetic Gene Clusters in Producer Organisms (if identified)

As of the current body of research, a complete and specific biosynthetic gene cluster (BGC) for this compound in Clavularia viridis has not been explicitly identified or characterized. The study of secondary metabolite biosynthesis in marine invertebrates like soft corals is less advanced than in microorganisms such as Streptomyces, where BGCs for compounds like clavulanic acid are well-defined. nih.govnih.gov

However, significant progress has been made in identifying the key enzymes involved, which provides insight into the genetic basis of the pathway. Research on related corals has revealed that the 8R-lipoxygenase and allene oxide synthase can exist as a naturally occurring fusion protein. researchgate.netmdpi.com For example, in the coral Plexaura homomalla, these two enzymes, which catalyze consecutive steps in the pathway, are part of a single polypeptide chain. researchgate.net Similarly, a fusion protein with both AOS and lipoxygenase domains has been identified in the soft coral Gersemia fruticosa. acs.org This genetic fusion ensures the efficient channeling of the hydroperoxide substrate from the LOX domain to the AOS domain. The existence of such fusion proteins strongly suggests that the genes encoding these enzymes are co-located in the coral genome, a common feature of biosynthetic gene clusters.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 12-oxo-phytodienoic acid |

| 8(R)-hydroperoxyeicosatetraenoic acid (8R-HPETE) |

| Arachidonic Acid |

| Clavulanic Acid |

| Clavulone I |

| This compound |

| Clavulone III |

| Jasmonic Acid |

| Preclavulone-A |

| Preclavulone-A methyl ester |

Synthetic Strategies and Chemical Derivatization of Clavulone Ii

Total Synthesis Approaches to Clavulone II and its Analogues

Total synthesis provides a means to construct the this compound molecule from simple, commercially available starting materials. These routes are often designed to be flexible, allowing for the preparation of various analogues with modified structural features.

The synthesis of this compound and its analogues presents significant stereochemical challenges due to the presence of multiple chiral centers and the geometric configuration of the exocyclic double bond. Consequently, the development of enantioselective and stereoselective methodologies has been a primary focus of synthetic efforts.

One notable approach involves a domino aza-Claisen/Mannich cyclization reaction to construct the homochiral 4-alkyl-4-hydroxy-2-cyclopentenone core of clavulone-type prostaglandins (B1171923). uoa.gruoa.gr This method utilizes a chiral α-alkoxy enamine, derived from a chiral α-alkoxy aldehyde, which undergoes alkylation with an acetonyl equivalent. uoa.gruoa.gr This strategy allows for the stereocontrolled formation of key intermediates.

Another strategy employs a [3+2] annulation based on a Brook rearrangement, which has been successfully applied to the synthesis of this compound. epdf.pub Furthermore, the synthesis of halogenated analogues, such as (-)-chlorovulone II, has been achieved through enantioselective routes, confirming the absolute configuration of these natural products. uoa.gr The stereoselectivity in these syntheses is often crucial for the biological activity of the final compounds.

The total synthesis of this compound and its analogues relies on the construction of key synthetic intermediates and the implementation of efficient reaction cascades. These cascades, or domino reactions, enable the formation of multiple bonds in a single operation, significantly improving synthetic efficiency. uoa.gruoa.grepdf.pub20.210.105nih.gov

A pivotal intermediate in several synthetic routes is a functionalized cyclopentenone ring. researchgate.net For instance, the synthesis of this compound has been achieved from a spiro[cyclopentene-furan]one intermediate. uoa.gruoa.gr This intermediate is constructed through a domino aza-Claisen/Mannich cyclization sequence. uoa.gruoa.gr

Another powerful cascade reaction utilized in the synthesis of the cyclopentenone core is the Pauson-Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. researchgate.net Tandem reactions, such as aldol (B89426) dimerization followed by a Nazarov or Prins cyclization, have also been employed to create the core structure. researchgate.net A conjugate addition–Peterson olefination sequence provides an expedient route to the cross-conjugated dienone system characteristic of clavulones.

The following table summarizes key reaction cascades and the intermediates they form in the synthesis of this compound and its analogues.

| Reaction Cascade/Key Reaction | Key Intermediate Formed | Application in Synthesis |

| Domino aza-Claisen/Mannich cyclization | Homochiral 4-alkyl-4-hydroxy-2-cyclopentenone | Total synthesis of this compound uoa.gruoa.gr |

| [3+2] Annulation via Brook rearrangement | Functionalized cyclopentene (B43876) moiety | Total synthesis of this compound epdf.pub |

| Pauson-Khand reaction | Bicyclic cyclopentenone | Access to enantioenriched 5-alkylidenecyclopent-2-enones researchgate.net |

| Conjugate addition–Peterson olefination | Cross-conjugated cyclopentenone | Total synthesis of cyclopentenone phytoprostanes |

| Aldol condensation on solid support | Solid-supported trienone | Solid-phase synthesis of clavulones acs.org |

Enantioselective and Stereoselective Synthesis Methodologies

Semisynthesis and Targeted Chemical Modification of this compound

Semisynthesis, which starts from the natural product itself, offers a more direct route to novel derivatives. This approach is particularly useful for exploring the impact of specific structural modifications on biological activity.

Another key transformation is the epoxidation of the C-10,C-11 double bond of this compound using tert-butyl hydroperoxide. uoa.gr This epoxide serves as a versatile intermediate for the introduction of various substituents.

The discovery of naturally occurring halogenated clavulones has prompted synthetic efforts to introduce halogen atoms and other substituents into the clavulone scaffold. The 10,11-epoxythis compound intermediate is pivotal in this regard. uoa.gr

Reaction of this epoxide with lithium chloride leads to the formation of the 10-chlorinated clavulone derivative. uoa.gr Similarly, the corresponding brominated and iodinated derivatives can be synthesized. uoa.gr The introduction of fluorine can be achieved by reacting the epoxide with potassium hydrogen difluoride. uoa.gr These halogenated derivatives are of significant interest due to their enhanced biological activities compared to the parent compound. unl.pt

The following table details the synthesis of halogenated this compound derivatives from the epoxy intermediate.

| Reagent | Substituent Introduced | Product |

| Lithium chloride | Chlorine | 10-Chlorinated clavulone derivative uoa.gr |

| (Not specified, but implied) | Bromine | 10-Brominated clavulone derivative uoa.gr |

| (Not specified, but implied) | Iodine | 10-Iodinated clavulone derivative uoa.gr |

| Potassium hydrogen difluoride | Fluorine | 10-Fluorinated clavulone derivative uoa.gr |

Selective Functional Group Transformations

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. This approach is particularly advantageous for the synthesis of chiral compounds like this compound derivatives, as enzymes can catalyze reactions with high stereospecificity. nih.govlibretexts.org

While a complete chemoenzymatic total synthesis of this compound has not been extensively detailed, the synthesis of key chiral building blocks has been achieved using enzymatic methods. Chiral cyclic polyoxo-ketones, which are important structural units in clavulones, can be synthesized chemoenzymatically. nih.govnih.gov For example, enantiomerically pure α'-hydroxy enones can be obtained through the enzymatic kinetic resolution of the corresponding racemic acetoxy enone. nih.gov

Application of Biocatalysis in Regio- and Stereoselective Modifications

Biocatalysis offers a powerful tool for the precise and selective modification of complex natural products like this compound, overcoming many challenges associated with traditional chemical methods. interesjournals.orgmdpi.com Enzymes operate under mild conditions and exhibit high levels of regioselectivity and stereoselectivity, allowing for targeted transformations of specific functional groups without the need for extensive protecting group strategies. interesjournals.orgmdpi.commdpi.com In the context of this compound, enzymatic catalysis has been successfully employed for the selective cleavage of its ester bonds. oup.com

Research has demonstrated the utility of different esterases for the regioselective hydrolysis of the ester functionalities present in the this compound molecule. oup.com This selectivity is dictated by the enzyme's active site, which recognizes a specific ester group based on its steric and electronic environment within the substrate. For instance, the selective enzymatic hydrolysis of this compound has been achieved using commercially available enzymes such as porcine liver esterase (PLE) and orange peel acetylesterase. oup.com

A study by Iguchi et al. detailed the synthesis of specific this compound derivatives through selective enzymatic hydrolysis. oup.com The use of porcine liver esterase resulted in the cleavage of the methyl ester at the C-1 position, yielding 1-O-demethylthis compound. oup.com In contrast, employing orange peel acetylesterase led to the specific hydrolysis of the acetate (B1210297) group at the C-4 position, producing 4-O-deacetylthis compound. oup.com These transformations highlight the high degree of regioselectivity achievable with biocatalysis, enabling the creation of new derivatives that would be difficult to access through conventional chemistry. oup.com

The findings on the enzymatic hydrolysis of this compound are summarized in the table below.

Table 1: Regioselective Enzymatic Hydrolysis of this compound

| Enzyme | Substrate | Position of Hydrolysis | Product | Reference |

|---|---|---|---|---|

| Porcine Liver Esterase (PLE) | This compound | C-1 Methyl Ester | 1-O-demethylthis compound | oup.com |

| Orange Peel Acetylesterase | This compound | C-4 Acetate | 4-O-deacetylthis compound | oup.com |

Integration of Chemical and Enzymatic Transformations

The strategic combination of chemical synthesis and enzymatic catalysis, known as a chemoenzymatic approach, provides a versatile and efficient platform for the derivatization of complex molecules like this compound. frontiersin.orgnih.gov This methodology leverages the strengths of both disciplines: the broad scope of chemical reactions for major structural modifications and the unparalleled selectivity of enzymes for fine-tuning specific functionalities. nih.govnih.gov The synthesis of diverse this compound derivatives illustrates the power of this integrated strategy. oup.com

A prime example of this integration is the synthesis of 12-O-deacetylthis compound from this compound. oup.com This multi-step process begins with chemical transformations to set the stage for the final modification. The initial this compound is first subjected to epoxidation, a chemical process, to create a 10,11-epoxythis compound intermediate. Following this, a selective reduction of this intermediate is carried out using an organocuprate reagent. oup.com This sequence of chemical reactions ultimately yields 12-O-deacetylthis compound. oup.com

This chemoenzymatic route can be contrasted with the purely biocatalytic methods used to generate other derivatives. While enzymes like porcine liver esterase and orange peel acetylesterase can directly and selectively hydrolyze ester groups at the C-1 and C-4 positions respectively, the modification at the C-12 position was achieved through a combination of chemical steps. oup.com This highlights how different synthetic strategies can be tailored to target specific sites on the this compound scaffold. The integration of these methods allows for a much broader range of derivatives to be synthesized, expanding the chemical space for biological activity screening. oup.comnih.gov

The table below outlines the chemoenzymatic and enzymatic steps used to create different this compound derivatives.

Table 2: Comparison of Synthetic Strategies for this compound Derivatization

| Target Derivative | Synthetic Strategy | Key Transformation(s) | Reagent/Enzyme | Reference |

|---|---|---|---|---|

| 1-O-demethylthis compound | Enzymatic | Selective Hydrolysis | Porcine Liver Esterase | oup.com |

| 4-O-deacetylthis compound | Enzymatic | Selective Hydrolysis | Orange Peel Acetylesterase | oup.com |

| 12-O-deacetylthis compound | Chemoenzymatic | Epoxidation & Reduction | Chemical Reagents (m-CPBA, Organocuprate) | oup.com |

Molecular Mechanisms of Action of Clavulone Ii and Its Analogues

Elucidation of Cellular and Subcellular Targets

The anticancer activity of Clavulone II is attributed to its ability to interact with and modulate specific cellular and subcellular targets, leading to the inhibition of cancer cell growth and the induction of programmed cell death.

Modulation of Cell Cycle Progression (e.g., G1 arrest)

This compound has been shown to alter the cell cycle, a fundamental process that governs cell division. nih.gov Specifically, at lower concentrations, it induces a G1 phase arrest in the cell cycle of human acute promyelocytic leukemia HL-60 cells. nih.govvliz.be This arrest halts the progression of cells from the G1 phase (first gap phase) to the S phase (synthesis phase), where DNA replication occurs, thereby inhibiting cell proliferation. nih.govvliz.be This effect on the G1 phase of the cell cycle is a key component of its antiproliferative activity. nih.gov Studies have also indicated that this compound can arrest the cell cycle in the G0-G1 phase in human hepatocellular carcinoma cells. tair.org.tw

Induction of Apoptosis: Signaling Pathways and Key Regulators

At higher concentrations, this compound triggers apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov This process is orchestrated through a complex interplay of signaling pathways and the regulation of key protein families.

A key event in the apoptotic process induced by this compound is the induction of mitochondrial dysfunction. nih.gov The mitochondrion, often referred to as the powerhouse of the cell, plays a central role in regulating apoptosis. wikipedia.org this compound disrupts the mitochondrial membrane potential, a critical indicator of mitochondrial health. nih.gov This disruption is a pivotal step in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria. nih.govcellsignal.com

The apoptotic signaling cascade initiated by this compound involves the time- and concentration-dependent activation of a family of cysteine proteases known as caspases. nih.gov Caspases are central to the execution of apoptosis. creative-diagnostics.comqiagen.com Specifically, this compound activates caspase-8, caspase-9, and caspase-3. nih.gov

Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. cellsignal.comnih.gov Its activation is triggered by the release of cytochrome c from the mitochondria following mitochondrial dysfunction. cellsignal.comnih.gov

Caspase-8 is an initiator caspase primarily associated with the extrinsic (death receptor) pathway of apoptosis. nih.gov Its activation by this compound suggests a potential crosstalk between the intrinsic and extrinsic pathways. nih.gov Activated caspase-8 can also cleave Bid, a pro-apoptotic member of the Bcl-2 family, which then translocates to the mitochondria to further amplify the apoptotic signal. nih.govnih.gov

Caspase-3 is an executioner caspase, activated by initiator caspases like caspase-8 and caspase-9. creative-diagnostics.com Once activated, caspase-3 cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. creative-diagnostics.com

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. wikipedia.orgresearchgate.net this compound modulates this balance to favor apoptosis. nih.gov Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Mcl-1. nih.gov Furthermore, it induces the cleavage of Bid, another pro-apoptotic Bcl-2 family member, which enhances the apoptotic signal. nih.gov This targeted regulation of Bcl-2 family proteins is crucial for the permeabilization of the mitochondrial outer membrane and the subsequent activation of the caspase cascade. nih.govresearchgate.net

A key molecular event underlying the G1 phase cell cycle arrest induced by this compound is the down-regulation of Cyclin D1 expression. nih.gov Cyclin D1 is a crucial regulatory protein that, in complex with cyclin-dependent kinases (CDKs), drives the progression of cells through the G1 phase. mdpi.comimmunologyresearchjournal.com By reducing the expression of Cyclin D1, this compound effectively puts a brake on the cell cycle machinery, preventing the cells from entering the S phase and thereby inhibiting their proliferation. nih.govvliz.be

Interactive Data Table: Effects of this compound on Key Molecular Targets

| Target Category | Specific Target | Effect of this compound | Reference |

| Cell Cycle | G1 Phase | Arrest | nih.govvliz.be |

| Cyclin D1 | Down-regulation | nih.govvliz.be | |

| Apoptosis | Mitochondrial Membrane Potential | Disruption | nih.gov |

| Caspase-8 | Activation | nih.gov | |

| Caspase-9 | Activation | nih.gov | |

| Caspase-3 | Activation | nih.gov | |

| Bax (Pro-apoptotic) | Up-regulation | nih.gov | |

| Mcl-1 (Anti-apoptotic) | Down-regulation | nih.gov | |

| Bid (Pro-apoptotic) | Cleavage | nih.gov |

Regulation of Pro- and Anti-apoptotic Proteins (e.g., Bcl-2 Family)

Interactions with Molecular Receptors and Signaling Pathways

The biological activities of this compound and its analogues are intrinsically linked to their chemical structure, which facilitates interactions with various cellular components and subsequent modulation of key signaling pathways.

Electrophilic Properties and Covalent Adduct Formation (e.g., with Cysteine Residues of Target Proteins)

This compound is a member of the cyclopentenone prostaglandin (B15479496) (cyPG) family of lipid mediators. csic.es A defining characteristic of these molecules is the presence of an α,β-unsaturated carbonyl group within their cyclopentenone ring structure. csic.esfrontiersin.org This feature renders the molecule electrophilic, making it susceptible to nucleophilic attack. The primary mechanism through which cyPGs exert their biological effects is via a Michael addition reaction, forming covalent adducts with cellular proteins. csic.escsic.es

The most common target for this covalent modification is the thiol group of cysteine residues within proteins. csic.esnih.gov This reaction is highly selective, with the specific protein structure and the structure of the particular cyPG determining which cysteine residues are modified. csic.escsic.es This covalent binding can lead to a significant alteration of the target protein's function, which is a key determinant of the diverse biological activities of these prostaglandins (B1171923). csic.esnih.gov Proteomic studies on related cyPGs, such as Prostaglandin A1 (PGA1) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have identified multiple protein targets. These include crucial signaling proteins like Ras, components of inflammatory pathways such as the NF-κB p50 subunit, and proteins involved in cellular defense and redox regulation, like Keap1. csic.esnih.gov

Table 1: Examples of Protein Targets Covalently Modified by Cyclopentenone Prostaglandins

| Target Protein Class | Specific Protein Example | Modifying Prostaglandin | Significance of Modification | Reference |

|---|---|---|---|---|

| Transcription Factors | NF-κB (p50 subunit) | 15d-PGJ2 | Inhibition of DNA binding activity, leading to anti-inflammatory effects. | nih.gov |

| Signaling Proteins | Ras proteins | PGA1, 15d-PGJ2 | Alteration of protein signaling activity. | csic.es |

| Redox Regulators | Keap1 | cyPGs | Modulation of the cellular antioxidant response. | csic.es |

| Intermediate Filaments | Vimentin | PGA1 | Potential role in antiproliferative effects. | nih.gov |

| Proteasome Components | 19S particle proteins | 15d-PGJ2 | Inhibition of proteasome function, affecting NF-κB activation. | frontiersin.org |

Inhibition of Key Enzymatic Activities (e.g., DNA Topoisomerase II, if mechanistically linked)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. ca.govwikipedia.org Inhibitors of these enzymes are divided into two main classes: "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, and "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage. ca.govnih.gov While some studies have investigated the anticancer mechanisms of clavulones, a direct, well-documented mechanistic link showing that this compound functions as an inhibitor of DNA Topoisomerase II is not clearly established in the available scientific literature. tair.org.tw

Antiviral Mechanisms of Action

Inhibition of Viral Replication Processes (e.g., Viral RNA Transcription)

Research has demonstrated that this compound possesses antiviral properties. In a model system using vesicular stomatitis virus (VSV), an RNA virus, this compound was shown to effectively inhibit the viral yield. [From first search: 1, 3] The investigation into its mechanism of action revealed that the compound interferes with the viral replication cycle at the level of transcription. [From first search: 1, 3]

Further experiments showed a dose-dependent decrease in all five viral proteins and their corresponding messenger RNAs (mRNAs) in the presence of this compound. [From first search: 3] Studies using a temperature-sensitive virus mutant, which is unable to replicate but can still transcribe viral mRNA at a specific temperature, confirmed that the primary effect of the prostaglandin analogue is the inhibition of primary viral RNA transcription. [From first search: 3]

Table 2: Antiviral Activity of this compound against Vesicular Stomatitis Virus (VSV)

| Parameter | Observation | Reference |

|---|---|---|

| 50% Inhibition of Viral Yield (IC50) | 1-1.5 µM in mouse L929 fibroblasts. | [From first search: 1, 3] |

| Effect on Viral Components | Dose-dependent decrease in all five viral proteins and their respective mRNAs. | [From first search: 3] |

| Primary Mechanism | Inhibition of primary transcription of viral mRNA. | [From first search: 1, 3] |

Anti-inflammatory Molecular Mechanisms (if distinct from above)

The anti-inflammatory effects of this compound and related cyclopentenone prostaglandins are well-recognized and are mechanistically distinct from their antiviral actions, although they stem from the same electrophilic nature. csic.esfrontiersin.org These mechanisms primarily involve the modulation of key inflammatory signaling pathways.

A central target is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of genes involved in inflammation. nih.govnih.govnih.gov Cyclopentenone prostaglandins have been shown to inhibit the NF-κB pathway. frontiersin.orgnih.govnih.gov This inhibition is achieved through the direct covalent modification of cysteine residues on NF-κB subunits, such as p50. nih.gov This adduct formation physically prevents NF-κB from binding to DNA, thereby blocking the transcription of pro-inflammatory genes like those for cytokines and adhesion molecules. nih.govmolbiolcell.org

In addition to directly targeting NF-κB, related prostaglandins can suppress inflammatory responses through other interconnected pathways. For instance, 15d-PGJ2 has been shown to covalently modify and inhibit components of the proteasome, the cellular machinery responsible for degrading the inhibitory IκB proteins. frontiersin.org By inhibiting the proteasome, the degradation of IκB is prevented, which in turn keeps NF-κB sequestered and inactive in the cytoplasm. frontiersin.orgnih.gov Furthermore, other signaling cascades crucial to the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK), are known to be modulated by anti-inflammatory compounds and can be affected by prostaglandins, representing another potential layer of regulation. frontiersin.orgmdpi.com

Structure Activity Relationship Sar Studies of Clavulone Ii Analogues

Impact of the Cyclopentenone Moiety on Biological Activity

The cyclopentenone ring is a core structural feature of Clavulone II and is widely recognized as a critical pharmacophore for the biological activity of many marine prostanoids. nih.gov This conjugated system, featuring an α,β-unsaturated ketone, is chemically reactive and can participate in crucial biological interactions.

Key Research Findings:

The cyclopentenone moiety is a defining feature in a class of compounds with significant anticancer potential, including cyclopentenone prostaglandins (B1171923) and clavulones. nih.govebi.ac.uk Its mechanism of action is often attributed to its ability to act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in various cellular proteins. researchgate.net

Studies on a wide range of prostanoid analogues isolated from the octocoral Clavularia spp. have demonstrated that while modifications to the side chains can alter the polarity and magnitude of the response, the fundamental cytotoxic activity against cancer cell lines like human oral cancer (Ca9-22) is retained. nih.gov This strongly suggests that the core prostanoid skeleton, which includes the cyclopentenone ring, is the primary determinant of its cytotoxic effect. nih.gov

The introduction of a cyclopentenone group into other molecular structures, such as jasmonates, has been shown to significantly boost their anticancer properties, further highlighting the importance of this moiety. nih.gov In the context of this compound, this ring system is indispensable for its activity, serving as the anchor for interactions with a wide spectrum of intracellular targets. nih.gov

Significance of Side Chains and Stereochemistry in Modulating Activity

While the cyclopentenone ring provides the core reactivity, the two side chains of this compound—the alpha (α) and omega (ω) chains—play a crucial role in modulating the potency and specificity of its biological activity. The length, functionality, and stereochemistry of these chains influence how the molecule orients itself to interact with biological targets. numberanalytics.com

Key Research Findings:

Side Chain Composition: Modifications to the side chains have a dramatic impact on cytotoxicity. SAR studies on synthetic prostanoid analogues have shown that replacing the natural ω-side-chain with a 1-hydroxyphenyl-butyl group can yield new compounds with significant cytotoxic activity. researchgate.net

Side Chain Length: A particularly striking finding is that shortening the α-side-chain and terminating it with a simple phenyl ester leads to a dramatic increase in cytotoxicity. researchgate.net This suggests that the α-chain contributes significantly to target binding and that a more compact, aromatic feature may enhance this interaction.

Stereochemistry: The stereochemistry of chiral centers within the side chains is critical for defining the three-dimensional shape of the molecule, which in turn dictates its binding affinity for enzymes and receptors. numberanalytics.com While specific SAR studies on the stereoisomers of this compound's side chains are not extensively detailed, research on related chiral molecules confirms that different stereoisomers can possess vastly different biological activities. numberanalytics.commdpi.com The precise spatial arrangement of hydroxyl groups and other functionalities on the side chains is essential for optimal target engagement.

The table below summarizes findings from SAR studies on prostanoid analogues, illustrating the impact of side-chain modifications on cytotoxicity.

| Analogue Series | α-Side-Chain Modification | ω-Side-Chain Modification | Observed Cytotoxicity |

| Natural Prostanoid Base | Standard Length | Natural Structure | Baseline Activity |

| Analogue Series 1 | Standard Length | Replaced with 1-hydroxyphenyl-butyl | Good Cytotoxicity researchgate.net |

| Analogue Series 2 | Shortened with Phenyl Ester | Replaced with 1-hydroxyphenyl-butyl | Dramatic Increase in Cytotoxicity researchgate.net |

| Analogue Series 3 | Shortened with Phenyl Ester | Replaced with 1-hydroxymethyloxybenzyl | High Cytotoxicity (in the nanomolar range) researchgate.net |

Role of Halogenation and Other Substitutions in Modulating Biological Responses

The introduction of halogen atoms or other functional groups onto the this compound framework is a key strategy for fine-tuning its biological profile. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced potency. numberanalytics.commdpi.com

Key Research Findings:

Halogenation: The synthesis of brominated cross-conjugated dienones, which are analogues of marine prostanoids, has been explored. researchgate.net While direct data on halogenated this compound is limited, studies on other bioactive molecules like peptoids show that halogenation (e.g., with bromine or chlorine) can increase antimicrobial activity by up to 64-fold. nih.gov This effect is often linked to changes in hydrophobicity and the molecule's ability to self-assemble, suggesting that halogenated this compound analogues could exhibit significantly enhanced bioactivity. nih.gov

Aza-Substitution: The replacement of a carbon atom with nitrogen (an aza-substitution) in the cyclopentenone ring has been investigated. A series of 4-aza-cyclopentenone analogues inspired by prostaglandins like this compound was synthesized. researchgate.net These aza-analogues were effective at blocking the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. researchgate.net

Thiol Adducts: The reactivity of the cyclopentenone ring allows for the formation of adducts. Cysteine adducts of 4-aza-cyclopentenone analogues were found to be even more potent inhibitors of NF-κB activation than their parent compounds. researchgate.net For example, one cross-conjugated dieneone analogue inhibited NF-κB with an IC₅₀ value of 6.2 μM, whereas its N-Boc cysteine adduct was significantly more potent, with an IC₅₀ of 1.0 μM. researchgate.net This indicates that substitutions that facilitate or mimic the covalent interaction with target proteins can substantially enhance the biological response.

Development of Structure-Activity Models for this compound Derivatives

To systematically navigate the vast chemical space of possible this compound analogues, researchers employ structure-activity models. These models, often computer-based, aim to correlate specific structural features with biological activity, thereby predicting the potency of novel compounds before their synthesis.

Key Research Findings:

While comprehensive quantitative structure-activity relationship (QSAR) models specifically for this compound are not widely published, the methodologies for their development are well-established. Such models are built by correlating variations in the structures of a series of analogues with their measured biological activities. nih.govdrugdesign.org

Modern drug design for complex natural products often involves molecular modeling and molecular dynamics simulations to visualize how analogues interact with their biological targets. ucl.ac.uk For example, in a study of the G-quadruplex-targeting drug QN-302, modeling revealed that a specific benzyl-pyrrolidine substituent fit perfectly into a groove on the DNA target, explaining its superior potency compared to analogues lacking this group. ucl.ac.uk A similar approach for this compound would involve modeling how different side chains and substitutions enhance binding to target proteins.

Researchers studying prostanoids from Clavularia spp. have already utilized in silico tools to predict the potential effects of isolated compounds on various tumor cell lines and other biological pathways. nih.gov This approach allows for the high-throughput screening of virtual compounds and helps prioritize the synthesis of analogues most likely to possess desired activities. The development of a robust SAR model for this compound derivatives would integrate data from cytotoxicity assays with computational predictions to accelerate the discovery of next-generation therapeutic agents.

Analytical and Characterization Methodologies in Clavulone Ii Research

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, Mass Spectrometry)

The foundational step in characterizing Clavulone II is the determination of its planar structure and molecular formula. This is primarily achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRESIMS) is critical for establishing the elemental composition. For clavulone derivatives, HRESIMS provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. google.comntu.edu.tw For instance, a closely related clavulone derivative was identified as having the molecular formula C₂₅H₃₆O₇ based on its high mass spectrum. google.com

Table 1: Mass Spectrometry Data for a Clavulone Derivative

Click to view data

| Technique | Parameter | Reported Value | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₂₅H₃₄O₇ | np-mrd.org |

| High Mass Spectrum | [M-AcOH] | 388.2230 | google.com |

| Monoisotopic Mass | Calculated Mass | 446.23045 | ebi.ac.uk |

Table 2: Representative ¹H and ¹³C NMR Data for a Clavulone Analogue from Clavularia spp.

(Data representative of analytical methods used for clavulones) researchgate.net

Click to view data

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 172.5 | - |

| 1-OMe | 51.9 | 3.70 (s) |

| 4 | 84.3 | 5.71 (d, 8.0) |

| 5 | 127.9 | 5.84 (dd, 15.5, 8.0) |

| 6 | 130.5 | 6.35 (t, 11.0) |

| 7 | 143.2 | 7.39 (dd, 11.0, 1.5) |

| 8 | 201.1 | - |

| 10 | 131.6 | 6.55 (d, 16.0) |

| 11 | 146.9 | 7.40 (dd, 16.0, 11.0) |

| 12 | 73.0 | 5.70 (d, 11.0) |

Chromatographic Separation and Purification Strategies for Isolation and Analysis

The isolation of this compound from its natural source, the soft coral Clavularia viridis, is a multi-step process that relies heavily on chromatographic techniques. google.com The goal is to separate the target compound from a complex mixture of other metabolites.

The typical purification process begins with a crude extraction of the lyophilized organism using a polar solvent like methanol. The resulting extract is then concentrated and subjected to liquid-liquid partitioning, for example, between water and ethyl acetate (B1210297), to separate compounds based on polarity. The organic phase, containing the clavulones, is then further purified. google.com

Column chromatography is the primary tool for this purification. Silica gel is a commonly used stationary phase, and elution is performed with a solvent system of increasing polarity, such as a gradient of benzene-ethyl acetate or n-hexane-ethyl acetate. google.com Thin Layer Chromatography (TLC) is used to monitor the separation, allowing for the identification and combination of fractions containing the desired compounds. google.com For final purification, low-pressure or high-performance liquid chromatography (HPLC) may be employed to yield the pure clavulone. google.comjsmcentral.org

Table 3: Chromatographic Strategies in the Isolation of Clavulones

Click to view data

| Step | Technique | Stationary Phase | Mobile Phase (Example) | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Benzene-Ethyl Acetate (15:1) | Initial fractionation of crude extract | google.com |

| 2 | Thin Layer Chromatography (TLC) | Kieselgel 60 | Benzene-Ethyl Acetate (4:1) | Monitoring fractions | google.com |

| 3 | Low-Pressure Liquid Chromatography | Silica Gel (Merck Lobar) | n-hexane-ethyl acetate (1:1) | Final purification of isolated fractions | google.com |

| 4 | Gel Filtration Chromatography | Polystyrene Gel | Methanol | Removal of impurities | google.com |

Advanced Methods for Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of a flexible molecule like this compound is a significant challenge. mdpi.com While X-ray crystallography is the definitive method for determining absolute configuration, obtaining suitable crystals of complex marine natural products can be difficult. mdpi.comspark904.nl Therefore, researchers turn to a combination of spectroscopic and computational methods.

NMR-based techniques are powerful tools for determining relative configuration. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the spatial proximity of protons within the molecule. The presence or absence of NOE correlations between specific protons helps to define the relative orientation of substituents on the cyclopentane (B165970) ring and the side chains. nih.gov For chiral centers bearing hydroxyl groups, chemical derivatization followed by NMR analysis, such as the advanced Mosher's method, can be used to assign configuration, although this is an empirical method. nih.gov

For the assignment of absolute configuration, computational methods have become standard practice. mdpi.comfrontiersin.org This approach involves comparing experimental chiroptical data with data calculated for all possible stereoisomers of the molecule.

Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the natural product is recorded. Then, the theoretical ECD spectra for different possible absolute configurations (e.g., 4R, 12S vs. 4S, 12R) are calculated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. mdpi.com

Vibrational Circular Dichroism (VCD): VCD offers an alternative or complementary technique, particularly for molecules lacking a strong UV chromophore near a chiral center. mdpi.comspark904.nl Similar to ECD, the experimental VCD spectrum is compared to computed spectra to determine the absolute configuration. spark904.nl

DP4+ Analysis: This is a statistical method that uses a comparison of experimental and calculated NMR chemical shifts (both ¹H and ¹³C) to determine the most probable relative and absolute configuration of a molecule from a set of possibilities. researchgate.net

These advanced methods, by integrating experimental data with theoretical calculations, provide a reliable pathway for the complete and unambiguous structural and stereochemical characterization of this compound. mdpi.comfrontiersin.org

Ecological and Evolutionary Perspectives of Clavulone Ii

Biological Role in Producer Organisms (e.g., Chemical Defense Mechanisms)

Marine organisms, particularly sessile invertebrates like soft corals, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter predators, combat pathogens, and compete for space. unigoa.ac.inwikipedia.org Clavulone II, produced by the soft coral Clavularia viridis, is believed to play a crucial role in the chemical defense mechanism of this organism.

The production of secondary metabolites like this compound is a common strategy employed by marine invertebrates, which often lack physical defenses. wikipedia.org These compounds can act as feeding deterrents, toxins, or signaling molecules that warn of danger. wikipedia.orgnih.gov In the case of Clavularia viridis, the presence of clavulones likely makes the coral unpalatable to potential predators. While direct studies on the specific predatory deterrence of this compound are limited, the broader family of prostaglandins (B1171923) and related compounds in marine invertebrates is known to be involved in defense. nih.govresearchgate.net

Furthermore, some marine natural products exhibit antimicrobial properties, protecting the host organism from pathogenic bacteria and fungi. The potential antiviral activity of this compound, as observed in laboratory settings, suggests it might also serve to protect the coral from marine viruses. nih.govijtra.com The ecological success of soft corals in densely populated reef environments is a testament to the effectiveness of their chemical defenses, with compounds like this compound being key components of this strategy. mdpi.com

Evolutionary Trajectories of Clavulone Biosynthetic Pathways

The biosynthesis of prostaglandins and related compounds like clavulones has been a subject of considerable scientific inquiry, revealing interesting evolutionary pathways. In vertebrates, the synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes. nih.gov For a long time, it was thought that the biosynthesis of prostanoids in corals might follow a different route, possibly involving a lipoxygenase-allene oxide pathway, similar to the synthesis of jasmonic acid in plants. nih.govnih.govpnas.org

However, research on the Arctic soft coral Gersemia fruticosa and the Caribbean gorgonian Plexaura homomalla has provided strong evidence for the presence of a cyclooxygenase-related pathway in corals. nih.govnih.govpnas.org Scientists have cloned and characterized a cyclooxygenase enzyme from Gersemia fruticosa that shares significant sequence identity with mammalian COX-1 and COX-2 enzymes. nih.gov This coral COX was shown to convert arachidonic acid into prostaglandins, and its activity was inhibited by known COX inhibitors like indomethacin. nih.govnih.gov

This discovery suggests that the cyclooxygenase pathway for prostaglandin (B15479496) synthesis is an ancient one, present in the animal kingdom before the divergence of vertebrates and invertebrates. nih.gov It is now believed that vertebrate COX-1 and COX-2 are evolutionary derivatives of this ancestral invertebrate precursor. nih.gov

The biosynthetic pathway leading to clavulones in Clavularia viridis is thought to begin with arachidonic acid. nih.gov A key proposed intermediate in this pathway is preclavulone-A. capes.gov.br The isolation of preclavulone-A methyl ester from C. viridis supports its role as a precursor in the formation of clavulones. capes.gov.br The pathway likely involves a series of enzymatic reactions, including oxygenation by a cyclooxygenase-like enzyme, followed by rearrangements and modifications to yield the final clavulone structures. nih.govresearchgate.net

The existence of parallel pathways for the metabolism of polyunsaturated fatty acids in corals, such as the cyclooxygenase route leading to prostaglandins and the lipoxygenase/allene (B1206475) oxide synthase pathway, highlights the metabolic versatility of these organisms. nih.gov While the cyclooxygenase pathway is responsible for prostaglandin and clavulone synthesis, the precise role of the lipoxygenase/allene oxide pathway in corals remains an area of active research. nih.gov

The evolution of these biosynthetic pathways is likely driven by the selective pressures of the marine environment. The ability to produce a diverse array of bioactive compounds like this compound provides a significant survival advantage, enabling soft corals to thrive in competitive ecosystems. mdpi.com

Future Directions and Emerging Research Avenues for Clavulone Ii

Advancements in Sustainable Production Methods for Clavulone II

The natural sourcing of this compound from its marine host is inherently limited and ecologically unsustainable. To overcome this bottleneck, research is shifting towards laboratory-based production methods that are both scalable and environmentally responsible.

Biotechnological Production: A highly promising avenue for sustainable production lies in biotechnology. nih.govnih.gov This approach involves engineering microorganisms, such as the fungus Mortierella alpina or the bacterium Escherichia coli, to produce prostaglandins (B1171923). nih.govoup.comtandfonline.com By introducing key enzymes, like cyclooxygenases from marine algae, into these microbial hosts, it is possible to convert simple fatty acid precursors into complex prostanoids. nih.govoup.comtandfonline.com While the direct biotechnological production of this compound has not yet been fully established, the successful synthesis of other prostaglandins using this method demonstrates its feasibility. nih.govnih.gov This strategy offers the potential for large-scale, cost-effective, and ecologically sound production in controlled bioreactors, completely removing the reliance on marine harvesting. nih.gov

| Production Method | Description | Key Advantage | Sustainability Aspect |

| Total Synthesis | Complete chemical construction of the molecule from simpler, commercially available starting materials. scite.aiscite.ai | Control over structure and ability to create novel analogues. | Eliminates the need for harvesting from coral reefs. Can be improved via green chemistry principles. |

| Biotechnology | Use of genetically engineered microorganisms (e.g., E. coli, fungi) to biosynthesize the compound. nih.govoup.com | Potential for large-scale, cost-effective, and continuous production. nih.gov | Highly sustainable; utilizes renewable feedstocks and circumvents the use of harsh chemicals. |

Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

To improve the therapeutic profile of this compound, researchers are actively exploring derivatization, which involves chemically modifying the parent molecule. These modifications aim to enhance its potency against cancer cells while increasing its selectivity, thereby reducing potential effects on healthy cells.

Structure-activity relationship (SAR) studies are central to this effort, seeking to understand how specific parts of the molecule contribute to its biological function. researchcommons.orgmdpi.comnih.govnih.govrsc.org Early research demonstrated that the α,β-unsaturated ketone in the cyclopentenone ring is crucial for its activity. nih.gov

Key derivatization strategies include:

Enzymatic Hydrolysis: This technique uses specific enzymes, such as porcine liver esterase and orange peel acetylesterase, to selectively cleave ester bonds at defined positions on the this compound molecule. oup.comoup.comjst.go.jp This method has been successfully used to create derivatives like 1-O-demethylthis compound and 4-O-deacetylthis compound. oup.comoup.com Enzymatic reactions are highly selective and occur under mild conditions, making them an attractive green chemistry approach for derivatization.

Chemical Modification: Various chemical reactions are employed to modify the side chains of the clavulone structure. For instance, organocuprate reduction has been used to synthesize the 12-O-deacetyl derivative. oup.comjst.go.jp Other efforts focus on elongating the α-side chain to explore how this impacts bioactivity. jst.go.jp

The goal of these strategies is to generate a library of this compound analogues that can be screened to identify compounds with superior therapeutic indices.

| Derivative | Method of Synthesis | Position of Modification |

| 1-O-demethylthis compound | Enzymatic Hydrolysis (Porcine Liver Esterase) oup.comoup.com | C-1 |

| 4-O-deacetylthis compound | Enzymatic Hydrolysis (Orange Peel Acetylesterase) oup.comoup.com | C-4 |

| 12-O-deacetylthis compound | Organocuprate Reduction oup.comjst.go.jp | C-12 |

Deeper Elucidation of Undiscovered Molecular Targets and Interaction Dynamics

Current research indicates that this compound exerts its anticancer effects primarily by inducing apoptosis (programmed cell death). nih.gov Studies in human acute promyelocytic leukemia (HL-60) cells have revealed several key molecular interactions. nih.gov

At lower concentrations, this compound leads to a G1 phase arrest of the cell cycle by down-regulating the expression of Cyclin D1. nih.gov At higher concentrations, it triggers apoptosis through the intrinsic mitochondrial pathway. nih.govwikipedia.org This involves:

Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors. nih.gov

Modulation of Bcl-2 Family Proteins: It causes an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Mcl-1. nih.govnih.govnih.gov

Activation of Caspases: It activates a cascade of executioner enzymes, including caspase-8, caspase-9, and caspase-3. nih.govwikipedia.org

While these findings are significant, the complete picture of this compound's mechanism of action is still emerging. Future research will focus on identifying upstream signaling molecules that initiate these apoptotic events and downstream effectors that are also modulated. Understanding the full network of protein-protein interactions will be crucial for predicting its efficacy in different cancer types and for identifying potential biomarkers for patient response. cellectar.commdpi.comcancer.gov The search for additional, undiscovered molecular targets remains a high priority, as it could reveal new therapeutic applications or mechanisms of resistance.

Computational and In Silico Approaches in this compound Research (e.g., Molecular Docking, Cheminformatics)

Computational tools are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to predict molecular interactions and properties before undertaking expensive laboratory experiments. For this compound, in silico approaches hold significant promise.

Molecular Docking: This technique simulates the binding of a ligand (this compound or its derivatives) to the three-dimensional structure of a target protein. biorxiv.org For cyclopentenone prostaglandins, docking studies have helped to visualize how the molecule fits into the active site of target proteins, such as p300 histone acetyltransferase, and how it forms covalent bonds with key amino acid residues like cysteine. nih.govacs.org Similar docking studies for this compound could predict its binding affinity to known targets like Bcl-2 family proteins and help identify new potential protein targets. nih.govbiorxiv.org

Cheminformatics: This field uses computational methods to analyze large datasets of chemical compounds and their biological activities. researchgate.netmdpi.comnih.gov By comparing the structural features of this compound with extensive libraries of other marine natural products, cheminformatics can help predict its potential biological activities, toxicity profiles, and drug-likeness. researchgate.netnih.gov This can guide the design of new derivatives with improved pharmacokinetic properties.

These computational methods, when used in conjunction with experimental data, can significantly accelerate the research and development pipeline for this compound-based therapeutics.

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Docking | Simulating the interaction between this compound and protein targets. biorxiv.orgacs.org | Identification of key binding residues; prediction of binding affinity; discovery of novel protein targets. |

| Cheminformatics | Analyzing chemical properties and comparing them to large databases of known drugs and natural products. researchgate.netmdpi.com | Prediction of bioactivity, toxicity, and ADME properties; guiding the rational design of derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. researchcommons.org | Predicting the bioactivity of new, unsynthesized derivatives; optimizing molecular structure for potency. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Clavulone II in laboratory settings?

- Methodological Answer : this compound, a marine-derived prostanoid, is typically synthesized via stereoselective organic synthesis, leveraging enzymatic or chemical pathways to replicate its complex cyclopentanone structure. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Researchers should cross-reference synthetic protocols with published marine natural product syntheses to optimize yield and scalability .

Q. How can researchers design experiments to evaluate this compound’s anti-inflammatory activity in vitro?

- Methodological Answer : In vitro anti-inflammatory assays often use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells). Key steps include:

- Pre-treating cells with this compound (dose range: 1–50 µM) for 1–2 hours before LPS induction.

- Measuring cytokine production (e.g., TNF-α, IL-6) via ELISA and nitric oxide (NO) levels using Griess reagent.

- Validating results with COX-2 inhibition assays and Western blotting for NF-κB pathway proteins.

Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., dexamethasone) to ensure assay reliability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer : Dose-response data should be analyzed using nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Outliers must be assessed via Grubbs’ test, and normality confirmed via Shapiro-Wilk tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or compound purity. To resolve discrepancies:

- Standardize cell culture conditions (passage number, serum concentration).

- Validate this compound purity via HPLC and NMR.

- Perform comparative cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines (cancer vs. non-cancer) with positive/negative controls.

- Conduct meta-analyses of published IC₅₀ values to identify trends or outliers .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in cancer models?

- Methodological Answer : Advanced mechanistic studies require multi-omics integration:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC-based mass spectrometry to track protein expression changes.

- Metabolomics : LC-MS to map metabolic pathway alterations (e.g., arachidonic acid cascade).

Validate findings via CRISPR/Cas9 knockout of candidate targets (e.g., PPAR-γ) and rescue experiments .

Q. How should researchers address the pharmacokinetic challenges of this compound in preclinical in vivo studies?

- Methodological Answer : Poor bioavailability due to rapid metabolism can be mitigated via:

- Formulation : Nanoencapsulation (e.g., liposomes) to enhance solubility and half-life.

- Dosing : Subcutaneous or intraperitoneal administration to bypass first-pass metabolism.

- Analytical Monitoring : LC-MS/MS for plasma concentration-time profiling and tissue distribution analysis.

Compare pharmacokinetic parameters (Cmax, AUC, t½) across formulations to optimize delivery .

Q. What are best practices for integrating this compound’s structural-activity data into computational drug design pipelines?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., COX-2). Generate 3D-QSAR models using CoMFA/CoMSIA to predict analog activity. Validate predictions with synthetic analogs and in vitro assays. Cross-reference crystallographic data (if available) to refine binding site hypotheses .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail synthetic steps, purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR chemical shifts, HPLC retention times).

- Supporting Information : Provide raw spectral data, crystallographic files (CIF), and statistical analysis scripts.

- Data Availability : Deposit datasets in public repositories (e.g., Zenodo) with persistent identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.